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molecular formula C9H11NO2 B159678 N-(2-Methoxyphenyl)acetamide CAS No. 93-26-5

N-(2-Methoxyphenyl)acetamide

Cat. No. B159678
M. Wt: 165.19 g/mol
InChI Key: FGOFNVXHDGQVBG-UHFFFAOYSA-N
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Patent
US05006660

Procedure details

Then, 2.14 g of the 2-bromo-1-acetylaminobenzene was added to a solution containing 2.3 ml of a 28% methanol solution of sodium methoxide, 100 mg of cuprous chloride, and 145 mg of 8-hydroxyquinoline in 40 ml of methanol, and the mixture was heated under reflux for 50 minutes. After cooling with water, ethyl acetate was added thereto, and the resulting mixture was washed with water and dried over Glauber's salt. The solvent was distilled off, and the obtained crude crystals were recrystallized from an n-hexane/ethyl acetate solvent mixture, to obtain 1.56 g (yield: 95%) of the desired compound. The spectrum data of the compound was in agreement with the spectrum data of the separately synthesized reference compound.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
145 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:11])[CH3:10].C[O-].[Na+].[OH:15][C:16]1C=CC=C2C=1N=CC=C2.O>CO.C(OCC)(=O)C>[C:9]([NH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:15][CH3:16])(=[O:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
cuprous chloride
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
145 mg
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 50 minutes
Duration
50 min
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the resulting mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained crude crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from an n-hexane/ethyl acetate solvent mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 945.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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